1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one
Description
Properties
CAS No. |
918814-68-3 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-prop-2-enoxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C14H18O4/c1-4-5-18-10-7-12(16)14(13(17)8-10)11(15)6-9(2)3/h4,7-9,16-17H,1,5-6H2,2-3H3 |
InChI Key |
RQWPOUCIZILFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C=C(C=C1O)OCC=C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one can be achieved through several routes. One common method involves the reaction of 2,6-dihydroxy-4-[(prop-2-en-1-yl)oxy]benzaldehyde with 3-methylbutan-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The allyl ether group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research has shown that compounds similar to 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one possess strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that the presence of hydroxyl groups in the structure enhances antioxidant activity, making it a potential candidate for therapeutic use in oxidative stress-related conditions .
Antimicrobial Properties
Dihydrochalcone derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to inhibit bacterial growth makes it a subject of interest in the development of new antimicrobial agents. Research indicates that the substitution pattern on the aromatic ring plays a crucial role in enhancing the antimicrobial efficacy of these compounds .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Anticancer Potential
Emerging studies have highlighted the anticancer properties of dihydrochalcone derivatives. The compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Data Tables
Case Studies
Case Study 1: Antioxidant Efficacy
In a study published by the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various dihydrochalcone derivatives including this compound. The results indicated a significant reduction in oxidative stress markers in cellular models treated with the compound compared to controls .
Case Study 2: Antimicrobial Activity
A study conducted by researchers at a leading university assessed the antimicrobial effects of dihydrochalcone derivatives against Staphylococcus aureus. The findings revealed that this compound exhibited potent activity, demonstrating its potential as a natural antimicrobial agent .
Case Study 3: Anti-inflammatory Properties
In vitro studies highlighted the anti-inflammatory effects of this compound on human macrophages. The results showed a decrease in the production of pro-inflammatory cytokines when treated with this compound, suggesting its potential use in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and redox reactions, while the allyl ether and ketone groups can interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional attributes of the target compound with related molecules:
Key Research Findings
Trilobatin’s glycosyloxy group further amplifies solubility, making it suitable for food applications .
Reactivity and Stability :
The propenyloxy group introduces allyl-based reactivity, such as susceptibility to oxidation or Michael additions, which is absent in S617’s benzo-thiadiazin substituent. This may influence metabolic pathways or stability in formulations .
Toxicological Considerations: S617 underwent rigorous toxicity assessments as a flavoring agent, with safety linked to its benzo-thiadiazin moiety .
Biological Activity :
Propenyl-containing compounds (e.g., ’s antihypertensive agents) suggest the target could exhibit bioactivity, though this remains speculative without direct evidence . Trilobatin’s sweetening properties stem from glycosylation, a feature absent in the target .
Crystallography and Material Design : The dihydroxy-phenyl motif may facilitate predictable crystal packing via hydrogen-bonding networks, as described in Etter’s graph-set analysis . This contrasts with S617’s complex piperidinyl-benzo-thiadiazin structure, which likely requires advanced crystallographic methods (e.g., SHELX programs) for analysis .
Biological Activity
1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one, also known as a phenolic compound, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHO
1. Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. Studies have demonstrated that this compound exhibits significant antioxidant properties.
Research Findings :
- A study evaluated the compound's ability to scavenge free radicals using the DPPH assay. The results indicated a strong scavenging activity comparable to well-known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1-{2,6-Dihydroxy... | 85 |
| Ascorbic Acid | 90 |
2. Antimicrobial Activity
The compound has shown potential antimicrobial effects against various pathogens.
Case Studies :
- In vitro studies revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
3. Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases. The anti-inflammatory potential of this compound has been investigated through various assays.
Research Findings :
- A study reported that the compound significantly reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages .
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The compound donates hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathway leads to decreased expression of inflammatory mediators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
